molecular formula C10H16O6 B12284171 2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid

2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B12284171
M. Wt: 232.23 g/mol
InChI Key: LXTWRTLSLBVTPQ-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid is unique due to its ease of removal under mild acidic conditions, making it highly versatile in synthetic applications. Its stability under basic conditions also makes it preferable for reactions that require such environments .

Properties

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxobutanoic acid

InChI

InChI=1S/C10H16O6/c1-10(2,3)16-9(14)6(8(12)13)5-7(11)15-4/h6H,5H2,1-4H3,(H,12,13)

InChI Key

LXTWRTLSLBVTPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)C(=O)O

Origin of Product

United States

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